Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclohexene derivative as the core structure, which is then functionalized through a series of reactions including esterification, cyclization, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs robust and scalable synthetic routes that minimize the use of hazardous reagents and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate: shares structural similarities with other compounds containing cyclohexene, furan, and aromatic rings.
(2,4-Dimethoxyphenyl)-(furan-2-yl)methanol: A related compound with similar functional groups but different overall structure and properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-4-26-21(23)20-16(18-6-5-9-27-18)10-13(11-17(20)22)15-8-7-14(24-2)12-19(15)25-3/h5-9,11-12,16,20H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNIDKNJJNODQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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